2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Descripción
Propiedades
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4S/c21-12-4-6-13(7-5-12)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-3-1-2-11(8-14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIGFEFPBKIFHI-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the trifluoromethyl and fluorophenyl groups. Common reagents used in these reactions include thioamides, fluorobenzenes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone Family
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide ()
- Core Structure : Shares the 1,3-thiazolidin-3-yl backbone but replaces the carbamoylmethylidene group with a benzylidene substituent.
- Substituents : The acetamide side chain is linked to a 4-hydroxyphenyl group instead of 3-(trifluoromethyl)phenyl.
- Properties : Molar mass = 370.45 g/mol (vs. ~457 g/mol for the target compound). The hydroxyl group enhances polarity but reduces membrane permeability compared to the trifluoromethyl group .
2.1.2. (5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid ()
- Core Structure: Lacks the carbamoylmethylidene group; features a 4-methylphenylamino substituent at position 4.
- Substituents : The acetic acid moiety replaces the acetamide side chain, reducing lipophilicity and likely altering target binding.
- Synthesis : Prepared via thiosemicarbazide intermediates, differing from the target compound’s carbodiimide-mediated coupling .
Functionalized Acetamide Derivatives
2.2.1. N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()
- Core Structure: Contains a sulfonyl group at position 3 and a phenylimino group at position 2.
- Substituents : The acetamide is linked to a 2-methylphenyl group, which may reduce steric hindrance compared to the 3-(trifluoromethyl)phenyl group.
- Bioactivity : Sulfonyl groups often enhance metabolic stability but may reduce solubility .
2-((4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()
Pharmacological Implications
- Fluorine and Trifluoromethyl Effects : The 4-fluorophenyl and 3-(trifluoromethyl)phenyl groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
- Comparison with Pyrazolo-Pyridinone Derivatives (): While the target compound lacks fused heterocycles, its acetamide side chain may offer similar selectivity for inflammatory targets but with improved solubility.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Actividad Biológica
The compound 2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolidinone ring, a fluorophenyl group, and a trifluoromethyl-substituted phenyl moiety. Its structural formula can be represented as:
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C19H15F4N2O4S |
| IUPAC Name | 2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Molecular Weight | 396.39 g/mol |
Anticancer Properties
Research indicates that compounds with thiazolidinone structures exhibit significant anticancer properties. For instance, studies have shown that similar thiazolidinone derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of reactive oxygen species (ROS) levels and the activation of caspases, which are crucial for the apoptotic pathway .
In a comparative study involving various thiazolidinone derivatives, it was found that compounds with similar structural motifs to our compound inhibited cell proliferation in human cancer cell lines such as A549 (lung cancer), CACO-2 (colon cancer), and SH-SY5Y (neuroblastoma). The results demonstrated a dose-dependent decrease in cell viability when treated with these compounds at concentrations ranging from 1 nM to 100 µM over different exposure times (6, 24, and 48 hours) .
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Modulation of ROS : The compound affects ROS production, which is critical in cellular signaling pathways related to cancer progression and survival .
Antimicrobial Activity
In addition to anticancer properties, thiazolidinones have been explored for their antimicrobial effects. Studies suggest that these compounds can exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolidinone derivatives similar to our compound showed promising results against multiple cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazolidinone structure enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Q & A
Q. What are the key synthetic routes for this compound, and how is reaction purity optimized?
The compound is synthesized via multi-step reactions, including:
- Knoevenagel condensation to form the thiazolidinone ring.
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the trifluoromethylphenyl group.
- Oxidation/Reduction : Potassium permanganate (oxidation) and sodium borohydride (reduction) are used to stabilize intermediates . Purity is ensured via HPLC (>95% purity threshold) and TLC monitoring at each step .
Q. How is structural integrity confirmed post-synthesis?
Spectroscopic characterization :
- and NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the compound’s solubility and stability profiles?
- Solubility : Poor in aqueous buffers; soluble in DMSO or DMF for in vitro assays.
- Stability : Degrades at pH < 3 or > 10; store at -20°C in anhydrous conditions .
Advanced Research Questions
Q. How can computational methods predict its biological targets?
- Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., kinases, cyclooxygenases) by analyzing binding affinities to active sites.
- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data?
Example: Discrepancies in IC values for enzyme inhibition may arise from:
- Assay conditions (e.g., buffer pH, co-solvents like DMSO).
- Structural analogs : Compare with derivatives (e.g., 4-methoxy vs. 4-fluoro substituents) to identify SAR trends (Table 1) .
Table 1 : Comparative Activity of Structural Analogs
| Compound Modification | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl substituent | COX-2 | 0.45 | |
| 4-Methoxyphenyl substituent | COX-2 | 1.20 |
Q. How can bioavailability be optimized for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
- Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life .
Q. What in vitro models are suitable for evaluating therapeutic potential?
- Cell-based assays : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity profiling (MTT assay).
- Enzyme inhibition : Measure inhibition of COX-2 or MMP-9 via fluorogenic substrates .
Methodological Challenges and Solutions
Q. How are synthetic by-products or impurities characterized?
- LC-MS/MS identifies common impurities:
- Unreacted intermediates (e.g., free thiazolidinone).
- Oxidation by-products (e.g., sulfoxide derivatives) .
Q. What experimental designs mitigate variability in biological assays?
- Dose-response curves : Use 8–10 concentration points with triplicate measurements.
- Positive controls : Include known inhibitors (e.g., celecoxib for COX-2 assays) .
Q. How are structure-activity relationships (SAR) systematically explored?
- Fragment-based design : Replace the trifluoromethyl group with bioisosteres (e.g., CF → Cl) to assess hydrophobicity effects.
- 3D-QSAR models (CoMFA/CoMSIA) guide prioritization of synthetic targets .
Data Interpretation Guidelines
- Contradictory pharmacokinetic data : Cross-validate using LC-MS/MS for plasma metabolite profiling vs. computational ADMET predictions .
- Unexpected reactivity : Perform DFT calculations (Gaussian 16) to map electron-deficient regions susceptible to nucleophilic attack .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
